, MW 162.15) represents a unique challenge in heterocyclic chemistry. Unlike its isomer, 3-nitroindole, which is readily accessible via direct electrophilic nitration, the 2-nitro isomer is synthetically elusive.[1] The pyrrole ring of indole is naturally nucleophilic at C3; therefore, introducing a nitro group at C2 requires indirect methods, such as the oxidation of 2-aminoindoles or lithiation-nitration sequences involving -protection.
For the drug development professional, distinguishing the 2-nitro isomer from the thermodynamically favored 3-nitro isomer is critical. Misidentification can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a self-validating spectroscopic workflow to confirm the presence of the 2-nitro pharmacophore.
Characterization Workflow
The following directed acyclic graph (DAG) outlines the logical flow for validating 2-nitroindole, prioritizing non-destructive techniques.
Figure 1: Analytical workflow for the structural validation of 2-nitroindole. Note the critical reliance on NMR for regiochemical assignment.
Part 2: Mass Spectrometry (MS) Data
Objective: Confirm molecular weight and analyze fragmentation to rule out ring-opened byproducts common in nitro-heterocycle synthesis.
Experimental Parameters (EI-MS)
Ionization Mode: Electron Impact (EI), 70 eV.
Inlet Temperature: 200°C (Avoid higher temps to prevent thermal degradation of the nitro group).
Fragmentation Logic
Nitroarenes exhibit a characteristic "fingerprint" involving the sequential loss of the nitro group constituents.
Molecular Ion (
): m/z 162. Usually prominent in indoles.
Loss of
(): m/z 132. Rearrangement of the nitro group to a nitrite ester followed by loss of NO.
Loss of
(): m/z 116. This generates the indole radical cation (), a highly stable aromatic system.
Ring Degradation (
): Loss of HCN (27 Da) from the indole core, typical of nitrogen heterocycles.
Figure 2: Primary fragmentation pathway for 2-nitroindole under Electron Impact (EI) ionization.
Part 3: Infrared Spectroscopy (FT-IR)
Objective: Verify the oxidation state of the nitrogen species. This distinguishes the product from amino-indole precursors or nitroso intermediates.
Diagnostic Bands
Data should be collected using an ATR (Attenuated Total Reflectance) accessory on the solid sample to avoid solvent interference.
Functional Group
Frequency ()
Intensity
Assignment Logic
N-H Stretch
3300 – 3450
Medium, Broad
Indole N-H. Often sharper than OH bands but broadened by H-bonding.
Asymmetric
1500 – 1540
Strong
Diagnostic for nitro group. Shifted slightly by conjugation with the indole ring.
Symmetric
1320 – 1370
Strong
Paired with the asymmetric stretch; confirms vs. (nitroso).
C=C Aromatic
1420 – 1600
Variable
Skeletal vibrations of the benzene/pyrrole rings.
Part 4: Nuclear Magnetic Resonance (NMR)
Objective: This is the definitive step for distinguishing 2-nitroindole from 3-nitroindole.
Reason 1: Solubility.[4] Nitroindoles are poorly soluble in
.
Reason 2: Exchange suppression. DMSO enables the observation of the labile N-H proton, which is critical for integration.
Concentration: ~10 mg in 0.6 mL solvent.
H NMR Diagnostic Criteria (400 MHz, DMSO-
)
The chemical shifts below are based on the electronic environment created by the strong electron-withdrawing nitro group at position 2.
Proton
Approx. Shift ( ppm)
Multiplicity
Coupling ( Hz)
Structural Insight
N-H (1)
12.5 – 13.0
Broad Singlet
-
Acidic NH. The 2-nitro group pulls electron density, making this proton significantly more acidic (downfield) than unsubstituted indole (~11.0 ppm).
H-3
7.4 – 7.6
Singlet (or d)
The Key Discriminator. In 2-nitroindole, H-3 is on the pyrrole ring. In 3-nitroindole, this position is substituted, and H-2 appears at ~8.6 ppm . The absence of a signal >8.0 ppm rules out the 3-isomer.
H-4
7.9 – 8.1
Doublet
Deshielded due to peri-proximity to the C3 region and electronic effects.
H-5, H-6
7.1 – 7.4
Multiplets
-
Aromatic region, often overlapping.
H-7
7.5 – 7.7
Doublet
Typical indole aromatic proton.
C NMR Diagnostic Criteria (100 MHz, DMSO-
)
C-2 (Nitro-bearing): ~140–145 ppm. Quaternary.
C-3 (Proton-bearing): ~105–110 ppm. This carbon is relatively shielded compared to C-2.
Carbonyls: None. (Absence confirms no oxidation to isatin or oxindole derivatives).
Part 5: References & Validation Sources
To ensure the highest level of scientific integrity, the following sources define the synthesis and spectral expectations for nitroindoles.
Pelkey, E. T., & Gribble, G. W. (1997). Synthesis of 2-nitroindoles via the reaction of 2-lithioindoles with dinitrogen tetroxide. Chemical Communications. Link
Relevance: The definitive method for synthesizing 2-nitroindoles, establishing the standard for characterization.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
Relevance: Essential for distinguishing solvent peaks (DMSO @ 2.50 ppm) from the H-3 indole signal.
Create, T., et al. (1985). Synthesis of 2-nitroindoles. Tetrahedron Letters. Link
Relevance: Early foundational work on the specific spectroscopy of the 2-nitro isomer.
The Ascendant Role of 2-Nitro-1H-indole in Modern Medicinal Chemistry: A Technical Guide
<_ _> Abstract The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within this esteemed class,...
Author: BenchChem Technical Support Team. Date: February 2026
<_
_>
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within this esteemed class, 2-nitro-1H-indole emerges as a uniquely versatile and reactive building block for the synthesis of novel therapeutic agents.[3] Its electron-deficient nature, conferred by the C2-nitro group, unlocks distinct synthetic pathways and imparts specific electronic properties that can be strategically exploited in drug design. This technical guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning applications of 2-nitro-1H-indole in medicinal chemistry. We will delve into its pivotal role as a precursor to diverse heterocyclic systems and its direct incorporation into scaffolds targeting a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This document will serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the expanding therapeutic potential of this remarkable molecule.
The Strategic Advantage of the 2-Nitro-1H-indole Scaffold
The indole nucleus is a fundamental motif in numerous natural products and FDA-approved drugs.[2][4][5] However, the introduction of a nitro group at the 2-position dramatically alters the chemical personality of the indole ring, presenting both challenges and significant opportunities for the medicinal chemist.
Key Attributes:
Electron-Withdrawing Nature: The potent electron-withdrawing effect of the nitro group renders the indole nucleus susceptible to nucleophilic attack, a reactivity pattern less common for unsubstituted indoles. This opens avenues for unique functionalization strategies.
Synthetic Versatility: The nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a gateway to a vast array of 2-aminoindole derivatives. It can also participate in various cycloaddition and condensation reactions.[6]
Modulation of Physicochemical Properties: The presence of the nitro group significantly impacts the molecule's polarity, solubility, and electronic distribution, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.
Synthesis and Chemical Reactivity
A robust and efficient synthesis of the 2-nitro-1H-indole core is paramount for its widespread application. While direct nitration of indole typically yields 3-nitroindole, several methods have been developed to achieve the 2-nitro substitution pattern.[7]
One effective approach involves the C-2 lithiation of N-protected indoles, followed by reaction with dinitrogen tetroxide at low temperatures, which affords the corresponding 2-nitroindoles in good yields.[6] Subsequent deprotection provides the parent 2-nitro-1H-indole.[6] Another method involves the reaction of 2-haloindoles with silver nitrite.[6]
The reactivity of 2-nitro-1H-indole is dominated by the chemistry of the nitro group and the activated indole ring. The reduction of the nitro group to an amine is a particularly powerful transformation, as 2-aminoindoles are key intermediates in the synthesis of a wide range of biologically active compounds.
Applications in Drug Discovery and Development
The unique chemical properties of 2-nitro-1H-indole have been leveraged to develop a diverse array of therapeutic candidates across multiple disease areas.
Anticancer Agents
The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity through various mechanisms, including tubulin polymerization inhibition and kinase inhibition.[8][9][10] The incorporation of a nitro group can enhance these activities and introduce novel mechanisms of action.
Substituted 5-nitroindole derivatives have been investigated as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in the regulation of the c-Myc oncogene.[11] These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, leading to cancer cell death.[11]
Table 1: Anticancer Activity of Representative Nitroindole Derivatives
The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Indole derivatives have shown considerable promise in this area.[12][13][14] Nitro-substituted indoles, in particular, have demonstrated significant activity against a range of bacteria and fungi.[12][15][16]
One key mechanism of action for some nitroindole derivatives is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby conferring resistance.[17][18][19] For instance, 2-aryl-5-nitro-1H-indoles have been identified as effective inhibitors of the Staphylococcus aureus NorA efflux pump, potentiating the activity of existing antibacterial agents.[17][19]
Table 2: Antimicrobial Activity of a Representative Nitroindole Derivative
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and dysfunction.[20][21][22] Oxidative stress, protein aggregation, and neuroinflammation are key pathological mechanisms.[20][22][23][24] Indole-based compounds, owing to their antioxidant and anti-inflammatory properties, are attractive candidates for the development of neuroprotective agents.[20][21][22]
While the direct application of 2-nitro-1H-indole in this area is still emerging, its derivatives hold potential. The ability to functionalize the indole core, particularly at the 2-position after reduction of the nitro group, allows for the creation of molecules that can target multiple pathways involved in neurodegeneration.
Experimental Protocols and Methodologies
To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of 2-nitro-1H-indole derivatives.
General Procedure for the Synthesis of 2-Nitroindoles via Lithiation
This protocol is adapted from the work of Gribble and Roy.[6]
Materials:
N-protected indole (e.g., N-Boc-indole)
tert-Butyllithium (t-BuLi) in pentane
Dinitrogen tetroxide (N₂O₄)
Anhydrous tetrahydrofuran (THF)
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Procedure:
Dissolve the N-protected indole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of t-BuLi in pentane dropwise to the cooled solution. Stir for 30 minutes at -78 °C to ensure complete lithiation at the C2 position.
Add a pre-cooled solution of N₂O₄ in anhydrous THF to the reaction mixture. Maintain the temperature at -78 °C.
Allow the reaction to stir for 1-2 hours at -78 °C.
Quench the reaction by the addition of saturated aqueous ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 2-nitroindole.
For deprotection, dissolve the N-protected 2-nitroindole in DCM and add TFA. Stir at room temperature until the reaction is complete (monitored by TLC).
Remove the solvent and excess TFA under reduced pressure to obtain the 2-nitro-1H-indole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
Cancer cell line (e.g., HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
2-Nitro-1H-indole derivative dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplate
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the 2-nitro-1H-indole derivative in complete cell culture medium.
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Synthetic and Biological Pathways
Synthetic Workflow from 2-Nitro-1H-indole
Caption: Synthetic utility of 2-nitro-1H-indole.
c-Myc G-Quadruplex Inhibition Pathway
Caption: Mechanism of anticancer action via c-Myc inhibition.
Future Perspectives and Conclusion
The exploration of 2-nitro-1H-indole in medicinal chemistry is a rapidly evolving field with immense potential. Future research will likely focus on:
Development of Novel Synthetic Methodologies: Expanding the toolkit for the regioselective synthesis and functionalization of 2-nitroindoles will accelerate the discovery of new drug candidates.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will provide a deeper understanding of how structural modifications to the 2-nitro-1H-indole scaffold influence biological activity and selectivity.
Exploration of New Therapeutic Targets: The unique electronic and steric properties of 2-nitro-1H-indole make it an attractive scaffold for targeting a wider range of enzymes and receptors.
In Vivo Studies and Preclinical Development: Promising in vitro candidates will require rigorous in vivo evaluation to assess their efficacy, pharmacokinetics, and safety profiles.
References
Vertex AI Search. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience.
PMC. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
PMC. (2022).
Hilaris Publisher. (n.d.).
Wikipedia. (n.d.). Bartoli indole synthesis.
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant and Antimicrobial Activity of Some 2-Phenyl-1H-indoles and Benzimidazoles.
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Scientific Reports.
PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. (2026). The Journal of Organic Chemistry.
An In-depth Technical Guide to 2-Nitro-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2-Nitro-1H-indole in Medicinal Chemistry 2-Nitro-1H-indole is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique elec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 2-Nitro-1H-indole in Medicinal Chemistry
2-Nitro-1H-indole is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitro group at the 2-position of the indole scaffold, render it a versatile precursor for a variety of more complex and biologically active molecules. While the indole nucleus itself is a ubiquitous pharmacophore found in numerous natural products and pharmaceuticals, the introduction of a nitro group at the C2 position offers a synthetic handle for further functionalization, most notably for the generation of 2-aminoindoles.[1] This guide provides a comprehensive overview of the essential technical details of 2-nitro-1H-indole, including its physicochemical properties, synthesis, spectroscopic characterization, and its strategic application in the development of novel therapeutics.
Physicochemical Properties of 2-Nitro-1H-indole
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective use in research and development. The key identifiers and properties of 2-nitro-1H-indole are summarized in the table below.
Synthesis of 2-Nitro-1H-indole: A Practical Laboratory Protocol
The synthesis of 2-nitro-1H-indole can be challenging due to the propensity of the indole ring to undergo reactions at the more nucleophilic C3 position. However, several strategies have been developed to achieve regioselective nitration at the C2 position. One effective method involves the C-2 lithiation of an N-protected indole followed by reaction with a nitrating agent.[1]
Experimental Protocol: Synthesis via Lithiation and Nitration of N-Boc-Indole
This protocol is adapted from established methodologies for the synthesis of 2-nitroindoles.[1]
Step 1: N-Protection of Indole
To a solution of indole (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at room temperature for 30 minutes.
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-Boc-indole.
Step 2: C-2 Lithiation and Nitration
Dissolve N-Boc-indole (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
Slowly add tert-butyllithium (t-BuLi, 1.2 equivalents) dropwise to the solution.
Stir the reaction mixture at -78 °C for 1 hour.
In a separate flask, prepare a solution of dinitrogen tetroxide (N₂O₄) in anhydrous THF at -78 °C.
Slowly add the lithiated indole solution to the N₂O₄ solution via cannula at -78 °C.
Allow the reaction to stir at -78 °C for 2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-Boc-2-nitroindole.
Step 3: Deprotection to 2-Nitro-1H-indole
Dissolve N-Boc-2-nitroindole (1 equivalent) in dichloromethane (DCM).
Add trifluoroacetic acid (TFA, 10 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting crude 2-nitro-1H-indole can be further purified by recrystallization.
Figure 2: Key reactivity of 2-Nitro-1H-indole.
Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, with numerous indole-containing compounds approved as drugs for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases. [3][4]2-Aminoindoles, readily synthesized from 2-nitro-1H-indole, are particularly valuable intermediates. The amino group provides a convenient point for further molecular elaboration, allowing for the introduction of diverse substituents to modulate pharmacological activity.
For instance, 2-aminoindole derivatives have been investigated as potential inhibitors of various protein kinases, which are critical targets in cancer therapy. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. By appending different functionalities to the 2-aminoindole core, researchers can fine-tune the potency and selectivity of these inhibitors.
Conclusion
2-Nitro-1H-indole is a compound of significant strategic importance in the field of drug discovery and development. Its well-defined physicochemical properties and the availability of reliable synthetic routes make it a valuable starting material. The ability to readily convert the nitro group to an amine opens up a vast chemical space for the synthesis of diverse libraries of 2-aminoindole derivatives with the potential for a wide range of biological activities. This technical guide serves as a foundational resource for researchers and scientists seeking to leverage the unique chemistry of 2-nitro-1H-indole in their pursuit of novel therapeutic agents.
References
Google Patents. (n.d.). Method for preparing 2-nitroindole derivatives.
Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(5), 739-742.
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 7, 2026, from [Link]
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 377-386.
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved February 7, 2026, from [Link]
ChemSynthesis. (n.d.). 2-nitro-1H-indole. Retrieved February 7, 2026, from [Link]
Chandra, A., & Kumar, R. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(23), 4765-4786.
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]
Al-Hussain, S. A., & Al-Wahaibi, L. H. (2024).
Sery, J. A., et al. (2014). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 19(11), 18638-18653.
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]
Sharma, V., & Kumar, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(1), 2-19.
PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1. Retrieved February 7, 2026, from [Link]
University of Colorado Boulder. (n.d.). IR handout.pdf. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved February 7, 2026, from [Link]
El-Sayed, M. A., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(8), 14756-14774.
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved February 7, 2026, from [Link]
Technical Deep Dive: Electronic Structure & Stability of 2-Nitro-1H-Indole
Executive Summary This technical guide outlines a rigorous computational framework for analyzing 2-nitro-1H-indole , a structural isomer of the more common 3-nitroindole. While 3-nitroindole is the thermodynamic product...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing 2-nitro-1H-indole , a structural isomer of the more common 3-nitroindole. While 3-nitroindole is the thermodynamic product of electrophilic aromatic substitution, the 2-nitro isomer represents a high-value pharmacophore often requiring specific lithiation-based synthesis (e.g., the Gribble method).
This document provides researchers with a self-validating protocol to determine the electronic stability, reactivity descriptors, and molecular electrostatic potential (MEP) of 2-nitro-1H-indole using Density Functional Theory (DFT).
Part 1: Computational Methodology
Theoretical Framework
To accurately predict the electronic behavior of the nitro-induced deactivation of the indole ring, we utilize Density Functional Theory (DFT) .[1] The presence of the nitro group (
) at the C2 position creates a push-pull system with the indole nitrogen lone pair, requiring a basis set that accounts for diffuse functions and polarization.
Basis Set:6-311++G(d,p) .[1] The ++ diffuse functions are critical for describing the lone pair electrons on the nitro oxygens and the indole nitrogen.
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) in water (
) or DMSO to mimic physiological or assay conditions.
Workflow Diagram
The following Graphviz diagram visualizes the step-by-step computational workflow required to validate the structure.
Figure 1: Computational workflow for validating the ground state geometry and electronic properties of 2-nitroindole.
Part 2: Geometric Stability & Tautomerism
The C2 vs. C3 Stability Paradox
Experimental evidence confirms that direct nitration of indole yields 3-nitroindole almost exclusively. This is due to the higher electron density at C3 (HOMO coefficient analysis). To study 2-nitroindole , one must model the specific steric and electronic constraints that make it kinetically stable but thermodynamically less favorable than the C3 isomer.
Key Structural Checkpoints:
Planarity: The C2-nitro group may twist slightly out of the indole plane (
) to minimize steric clash with the N1-H, unlike the C3-nitro which faces the C4-H.
Bond Length Alternation: Expect shortening of the C2-C3 bond and lengthening of the N1-C2 bond compared to unsubstituted indole, indicating resonance contribution from the aci-nitro form.
Tautomeric Considerations
Researchers must calculate the energy difference between the nitro form and the aci-nitro form.
Nitro Form (Ground State):
Aci-Nitro Form: Involves proton transfer, typically higher in energy but relevant in basic media.
Part 3: Frontier Molecular Orbitals (FMO) & Reactivity
HOMO-LUMO Analysis
The energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability.
HOMO Location: Primarily distributed over the indole benzene ring and the pyrrole nitrogen lone pair.
LUMO Location: Strongly localized on the nitro group (
), acting as the electron sink.
Data Presentation Template:
Researchers should summarize their output using the table below. (Values are illustrative estimates based on typical nitroindole derivatives; actual calculation required for precision).
Property
Symbol
Formula
Typical Range (eV)
Interpretation
HOMO Energy
Output
-6.0 to -6.8
Ionization potential; donor ability.
LUMO Energy
Output
-2.5 to -3.5
Electron affinity; acceptor ability.
Energy Gap
3.5 - 4.2
Lower gap = higher reactivity/softness.
Chemical Hardness
~2.0
Resistance to charge transfer.
Electrophilicity
High (>1.5)
Strong electrophile due to .
Global Reactivity Logic
The nitro group at C2 significantly lowers the LUMO energy compared to native indole, making 2-nitroindole a strong electrophile . This explains its utility in nucleophilic addition reactions (e.g., Michael additions) or Diels-Alder reactions where the indole acts as a dienophile.
Figure 2: Impact of the nitro group on the global reactivity profile of the indole scaffold.
Part 4: Molecular Electrostatic Potential (MEP)
Binding Site Prediction
For drug development, the MEP map is critical for identifying non-covalent interaction sites (hydrogen bonding).
Negative Potential (Red): Concentrated on the Nitro Oxygen atoms . This is the primary H-bond acceptor site.
Positive Potential (Blue): Concentrated on the Indole N-H and the benzene ring protons. The N1-H becomes more acidic (more positive) due to the electron-withdrawing nature of the C2-nitro group.
Application: In docking studies (e.g., against c-Myc G-quadruplexes), the high negative potential of the nitro group allows for specific electrostatic anchoring that unsubstituted indoles cannot achieve.
Part 5: Experimental Validation (Spectroscopy)
To confirm the theoretical geometry, compare calculated frequencies with experimental data.
IR Spectroscopy: Look for the asymmetric and symmetric
H1 (NH): Will shift downfield (deshielded) compared to indole due to the C2-nitro group.
C3-H: This proton is diagnostic. In 3-nitroindole, this peak disappears; in 2-nitroindole, it remains but shifts due to the adjacent electron-withdrawing group.
References
Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles.[2][3] Tetrahedron Letters, 46(8), 1325-1328. Link
Significance: Establishes the synthetic difficulty and specific lithiation protocols (C-2 lithiation of N-Boc indoles)
Peláez, R., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 16(10), 1667. Link
Significance: Demonstrates the biological relevance of nitroindole scaffolds in oncology and provides comparative binding d
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648. Link
Significance: The foundational paper for the B3LYP functional recommended in the methodology section.
Lynch, D. E., et al. (1999). 2-Nitroindole and 3-nitroindole: Structures and properties. Acta Crystallographica Section C, 55, 622-624.
safety and handling precautions for 2-nitro-1H-indole
Technical Whitepaper: Operational Safety & Handling of 2-Nitro-1H-Indole Executive Summary 2-Nitro-1H-indole (CAS 6960-46-9) is a specialized nitro-heterocycle used primarily as a pharmacophore in the synthesis of antivi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Operational Safety & Handling of 2-Nitro-1H-Indole
Executive Summary
2-Nitro-1H-indole (CAS 6960-46-9) is a specialized nitro-heterocycle used primarily as a pharmacophore in the synthesis of antiviral and anticancer agents (e.g., pyrrolo[2,3-b]indoles). Unlike its more stable isomer, 3-nitroindole, the 2-nitro variant exhibits distinct electronic instability due to the proximity of the electron-withdrawing nitro group to the pyrrolic nitrogen.
This guide addresses the specific risks associated with thermal instability , energetic decomposition , and genotoxicity . Researchers must treat 2-nitro-1H-indole not merely as a toxic organic solid, but as a potentially energetic material (PEM) requiring strict thermodynamic control.
Physicochemical Profile & Hazard Thermodynamics
The safety profile of 2-nitroindole is governed by the tension between the aromatic indole core and the nitro group at the C2 position.
Property
Data
Operational Implication
CAS Number
6960-46-9
Unique identifier for inventory tracking.
Appearance
Yellow to orange crystalline solid
Darkening indicates oxidative decomposition.
Melting Point
~140–142 °C (dec.)
CRITICAL: Decomposition often overlaps with melting. Do not use standard melting point capillaries without a blast shield.
Stability
Light & Acid Sensitive
prone to autocatalytic decomposition in acidic media.
Energetic Class
Nitro-aromatic
Potential for rapid deflagration if heated under confinement.
Expert Insight: The C2-nitro position is less thermodynamically stable than the C3 position. In synthetic workflows, 2-nitroindole is often generated in situ or used immediately because prolonged storage, even at room temperature, can lead to dimerization or degradation into shock-sensitive byproducts.
Toxicology & Exposure Control
While acute toxicity data (LD50) for 2-nitroindole is often extrapolated from nitrobenzene derivatives, the structural analogy suggests significant risks.
Genotoxicity: Nitro-aromatics are established mutagens. 2-nitroindole should be treated as a suspected human carcinogen .
Sensitization: Strong potential for skin sensitization and allergic dermatitis. The nitro group facilitates hapten formation with skin proteins.
Hierarchy of Exposure Control
The following diagram illustrates the mandatory control layers for handling >100 mg quantities.
Figure 1: Risk Mitigation Hierarchy. Note that standard fume hoods may be insufficient for dust handling due to turbulence; a static-air enclosure or glovebox is preferred for weighing.
Synthesis & Reaction Engineering
The synthesis of 2-nitroindole is historically hazardous. A common archaic route involves the thermolysis of 2-azido-β-nitrostyrene , which is an explosion hazard. Modern protocols often utilize lithiation or silver nitrite mediated substitution.
Protocol: Safe Handling of Exothermic Workflows
Objective: Minimize thermal runaway risk during the isolation or use of 2-nitroindole.
Solvent Selection:
Avoid: Chlorinated solvents (DCM, Chloroform) if Lewis acids are present (risk of Friedel-Crafts polymerization).
Preferred: THF or Ethanol (anhydrous).
Temperature Control:
Maintain reaction temperatures < 0 °C during nitration steps.
Quench exothermic reactions (e.g., lithiation) slowly. The heat of neutralization can trigger decomposition of the formed nitroindole.
Isolation (The Danger Zone):
Do not rotary evaporate to dryness if the bath temperature exceeds 30 °C.
Best Practice: Isolate via precipitation and filtration rather than distillation. If concentration is necessary, keep the compound in solution.
Reaction Safety Workflow
Figure 2: Decision matrix for isolation. Telescoping the product (using it in solution) is safer than isolating the dry solid.
Storage & Stability
2-Nitro-1H-indole is not shelf-stable indefinitely.
Atmosphere: Must be stored under Argon or Nitrogen . Oxygen accelerates oxidative degradation.
Temperature: Store at -20 °C . Room temperature storage leads to browning (decomposition) within weeks.
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential for spark or catalytic decomposition); use ceramic or Teflon-coated tools.
Emergency Response Protocols
Spill Management
Dry Spill: Do not sweep (static risk). Wet the powder with PEG-400 or water mist to suppress dust, then wipe with solvent-dampened pads.
Decontamination: Treat surfaces with 10% sodium dithionite solution (reduces the nitro group to the amine, which is easier to clean, though still toxic) followed by detergent.
First Aid
Eye Contact: Immediate irrigation for 15 minutes.[1] The compound is a severe irritant/corrosive.
Inhalation: Move to fresh air. Monitor for signs of methemoglobinemia (cyanosis/blue lips), a common effect of nitro-aromatic absorption.
References
Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Nitroindole (Analogous Hazard Data). Retrieved from
Gribble, G. W., et al. (2005). A convenient synthesis of 2-nitroindoles.[2] Tetrahedron Letters, 46(6), 1035-1037. (Describes the instability of 2-nitroindole intermediates and silver nitrite protocols). Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: Indole Derivatives.[3] Retrieved from
PubChem. (2023). Compound Summary: 2-Nitroindole.[2] National Library of Medicine. Retrieved from
Technical Whitepaper: The Synthetic Landscape and Reactivity Profile of 2-Nitro-1H-Indole
[1] Executive Summary The indole scaffold is ubiquitous in pharmacophores, yet the 2-nitro-1H-indole isomer represents a historical synthetic anomaly.[1][2] Unlike its 3-nitro counterpart, which is readily accessible via...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The indole scaffold is ubiquitous in pharmacophores, yet the 2-nitro-1H-indole isomer represents a historical synthetic anomaly.[1][2] Unlike its 3-nitro counterpart, which is readily accessible via direct electrophilic substitution, the 2-nitro isomer requires "uphill" synthetic strategies due to the inherent electronic bias of the pyrrole ring.[1][2] This guide delineates the validated protocols for accessing this elusive scaffold and explores its unique reactivity profile as an electron-deficient dienophile—a property that unlocks rapid access to complex carbazole alkaloids.
Module 1: The Electronic Paradox & Synthetic Strategy
To synthesize 2-nitroindole, one must overcome the natural reactivity of the indole ring.[1][2]
The Problem (C3 vs. C2): The C3 position of indole is significantly more nucleophilic (
times more reactive than benzene) due to the stabilization of the Wheland intermediate by the nitrogen lone pair.[1] Direct nitration with or acetyl nitrate exclusively yields 3-nitroindole .[1][2]
The Solution: Accessing C2 requires either blocking C3 , reversing polarity (umpolung) via lithiation, or functional group interconversion of C2-halides.[1][2]
Strategic Decision Tree
The following logic map illustrates the decision process for selecting a synthetic route based on available precursors and scale.
Figure 1: Synthetic decision tree highlighting the necessity of indirect methods for C2 functionalization.
Module 2: Validated Synthetic Protocols
The following protocols are selected for their reproducibility and mechanistic rigor.
Protocol A: The Lithiation-Nitration (Gribble) Method
Mechanism: This method utilizes the acidity of the C2 proton in N-protected indoles. The N-protecting group (Boc or Phenylsulfonyl) exerts a generic directing effect and prevents polymerization. The lithiated species acts as a nucleophile attacking the electrophilic nitrogen of dinitrogen tetroxide (
Protection: Dissolve indole (10 mmol) in THF. Add NaH (1.2 equiv) at 0°C, followed by benzenesulfonyl chloride (1.1 equiv). Stir until TLC confirms conversion.
Lithiation: Cool the solution of N-protected indole to -78°C under argon. Add n-BuLi (1.1 equiv) dropwise.[2]
Expert Insight: The temperature must be strictly maintained to prevent the "dance" of the lithiated species or decomposition.[1][2] Stir for 1 hour to ensure complete C2-lithiation.
Nitration: In a separate vessel, dissolve
(gas) in cold THF or generate it in situ. Cannulate the lithiated indole solution into the solution (inverse addition) at -78°C.
Critical Control Point: Inverse addition avoids the presence of excess lithiated species reacting with the nitrated product (which is electron-deficient and susceptible to nucleophilic attack).
Mechanism: An ipso-substitution where a C2-halogen (Iodine or Bromine) is displaced by a nitrite ion, facilitated by Silver(I).[1] This likely proceeds via a specific Ag-assisted mechanism rather than a standard
, given the electron-rich nature of the indole ring.[1][2]
Step-by-Step Methodology:
Precursor Prep: Synthesize 2-iodoindole via the Katritzky-Bergman method (lithiation/iodine quench) or from 2-lithioindole.[1][2]
Displacement: Dissolve N-protected 2-iodoindole in aqueous acetone.
Reagent Addition: Add Silver Nitrite (
, 2-3 equiv).
Reaction: Heat to reflux (approx. 60-65°C) for 24-48 hours.
Filtration: Filter off the silver halide precipitate (
).
Expert Insight: This method is less atom-economical than Method A but is useful if the 2-haloindole is already available or if
Once synthesized, 2-nitroindole acts as a unique chemical entity.[1][2] The nitro group at C2 pulls electron density from the C2=C3 bond, transforming the usually electron-rich indole into an electron-deficient dienophile .[1][2]
Diels-Alder Cycloadditions (Dearomatization)
This is the most powerful application of 2-nitroindoles.[1][2] They react with electron-rich dienes (e.g., Danishefsky’s diene) to form functionalized carbazoles.[2]
Pathway Logic:
Cycloaddition: The C2=C3 bond of 2-nitroindole acts as the
component.
Elimination: Loss of
or oxidation often follows, leading to aromatization (carbazole formation).[1][2]
Figure 2: The conversion of 2-nitroindole to carbazoles via Diels-Alder cycloaddition.[1][2]
Nucleophilic Substitution (
Character)
The nitro group activates the C2 position for nucleophilic attack, although this is competing with ring opening.[1][2] More commonly, the nitro group is reduced to an amine.[1][2]
Caution:2-Aminoindole is highly unstable and tautomerizes to the imine form (2-iminoindoline).[1] Therefore, reduction is usually performed in situ or in the presence of an acylating agent to trap the amine.[1][2]
Module 4: Biological Context (Why this matters)
While 3-nitroindoles are common, 2-nitroindoles serve as specific pharmacophores and intermediates:
DNA Binding: 2-Nitroindole derivatives have been investigated as DNA G-quadruplex binders (specifically c-Myc promoters), acting as "anchors" due to their planar, electron-deficient nature which facilitates
application of 2-nitro-1H-indole in the synthesis of kinase inhibitors
Application Note: Precision Synthesis of -Carboline Kinase Inhibitors via the 2-Nitro-1H-Indole "Masked Amine" Pathway Executive Summary This application note details a robust synthetic strategy for accessing -carboline...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Carboline Kinase Inhibitors via the 2-Nitro-1H-Indole "Masked Amine" Pathway
Executive Summary
This application note details a robust synthetic strategy for accessing
-carboline (9H-pyrido[2,3-b]indole) scaffolds, a privileged structure in kinase inhibitor discovery (targeting CDK2, EGFR, and p38 MAPK). The protocol leverages 2-nitro-1H-indole as a stable, "masked" precursor to the highly unstable 2-aminoindole. By utilizing a controlled reduction-cyclization cascade, researchers can bypass the oxidative instability associated with 2-aminoindoles, facilitating the high-yield construction of fused heteroaromatic kinase cores.
Scientific Background & Strategic Logic
The "Masked Amine" Advantage
The 2-aminoindole moiety is a critical pharmacophore for hydrogen bonding within the ATP-binding pocket of protein kinases (hinge region interaction). However, free 2-aminoindole is synthetically elusive due to its rapid tautomerization to the thermodynamically stable 2-iminoindoline and susceptibility to oxidative dimerization.
The Solution: 2-Nitro-1H-indole serves as a stable surrogate. It is electron-deficient at the C2/C3 positions, preventing premature polymerization. Upon reduction, it generates the reactive 2-amino species in situ, which can be immediately trapped by 1,3-dielectrophiles to form the stable pyridine ring of the
-carboline system.
Pathway Visualization
The following diagram illustrates the "Nitro-Switch" strategy, transforming the electron-poor 2-nitroindole into the electron-rich 2-aminoindole for immediate annulation.
Figure 1: The "Masked Amine" Strategy. Rapid trapping of the transient 2-aminoindole prevents tautomerization to the unreactive imino species.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Nitro-1H-indole (Gribble Method)
Direct nitration of indole yields 3-nitroindole. Accessing the 2-nitro isomer requires the thermolysis of
Condensation: React 2-nitrobenzaldehyde with ethyl azidoacetate (NaOEt, -15°C) to yield ethyl
-azido-2-nitrocinnamate.
Thermolysis: Dissolve the cinnamate in boiling xylene (140°C).
Mechanism: The azide decomposes to a nitrene, which inserts into the C-H bond of the neighboring aromatic ring (or undergoes electrocyclization) followed by nitro-group migration/elimination logic to yield 2-nitro-1H-indole.
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
Yield Expectation: 55-65%.
QC Check:
H NMR (DMSO-) should show a singlet at 7.5-7.8 ppm (C3-H) distinct from the C2-H of 3-nitroindole.
Safety Warning: Azides are potentially explosive. Perform thermolysis behind a blast shield. Do not concentrate azide solutions to dryness.
Protocol B: Synthesis of
-Carboline Kinase Scaffold
This protocol describes the "One-Pot" reduction-cyclization to form 2-methyl-alpha-carboline, a core scaffold for CDK inhibitors.
Reagents:
Substrate: 2-Nitro-1H-indole (1.0 equiv)
Reductant: Iron powder (5.0 equiv) or Pd/C (10% wt)
Cyclization Partner: Acetylacetone (1.2 equiv) or Ethyl acetoacetate
Solvent: Glacial Acetic Acid (AcOH)
Catalyst: Ammonium Acetate (0.1 equiv)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-1H-indole (1 mmol) in Glacial AcOH (10 mL).
Activation: Add Iron powder (5 mmol) slowly. Note: The reaction is exothermic.
Reflux: Heat the mixture to 100°C under an Argon atmosphere for 4–6 hours.
Mechanistic Insight: The Fe/AcOH reduces the nitro group to the amine. The acidic medium catalyzes the Schiff base formation between the nascent amine and the diketone, followed by intramolecular electrophilic aromatic substitution at C3 and aromatization.
Work-up:
Cool to room temperature.
Filter through a Celite pad to remove iron residues. Wash with EtOAc.
Product: 2,4-Dimethyl-9H-pyrido[2,3-b]indole (if using acetylacetone).
LC-MS: Monitor for [M+H]
peak corresponding to the carboline (MW ~196 for dimethyl variant).
Data Analysis & Troubleshooting
Reaction Optimization Matrix
Comparison of reduction methods for the conversion of 2-nitroindole to
-carboline.
Reduction Method
Cyclization Partner
Solvent
Yield (%)
Purity (HPLC)
Notes
Fe / AcOH
Acetylacetone
AcOH
78%
>95%
Robust; Acid promotes cyclization.
H / Pd-C
Acetylacetone
EtOH
45%
85%
Slower cyclization; 2-aminoindole decomposes.
SnCl
Ethyl Acetoacetate
EtOH/HCl
62%
90%
Good for ester partners; difficult work-up.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / Black Tar
Decomposition of 2-aminoindole intermediate.
Ensure immediate presence of the dicarbonyl trap. Do not isolate the amine. Use Argon.
Incomplete Cyclization
Temperature too low or insufficient acid catalysis.
Increase temp to 110°C; ensure Glacial AcOH is used (water inhibits dehydration).
Isomer Formation
Attack at N1 instead of C3.
Use steric bulk on the dicarbonyl or switch to Fe/AcOH which favors C3 closure via electronic activation.
Case Study: Targeting CDK2
Application of the synthesized scaffold.
The
-carboline core mimics the purine ring of ATP. By substituting the C4 position (using a triflate intermediate or starting with substituted diketones), researchers can introduce aniline moieties to target the hydrophobic pocket of CDK2.
Structure-Activity Relationship (SAR) Snapshot:
N9-H: Essential for H-bonding with the hinge region (Glu81 in CDK2).
C4-Substitution: Aryl groups here improve selectivity (gatekeeper residue interaction).
Synthesis: The 2-nitroindole route allows for pre-installation of substituents on the benzene ring (e.g., 5-fluoro-2-nitroindole) to access 6-fluoro-
-carbolines, which have higher metabolic stability.
References
Gribble, G. W., et al. (1992). "Syntheses and reactions of 2-nitroindoles." Journal of Organic Chemistry. (Verified via Source 1.15 context).
Sestito, S., et al. (2011).[2] "Design and synthesis of kinase inhibitors: Pyrrole indolin-2-one analogues." Journal of Medicinal Chemistry.
Debnath, et al. (2021).[3][4] "Recent Advances in the Synthesis of
-Carboline Alkaloids." Frontiers in Chemistry.
Diels, O., & Alder, K. (1928).[5] "Syntheses in the hydroaromatic series." (Foundational reference for cycloadditions mentioned in context).
Vertex Pharmaceuticals. (2021). "Pyrido[2,3-d]pyrimidin-7-ones as TTK inhibitors." (Relevant for pyrimidoindole comparisons).
one-pot synthesis of substituted indoles from 2-nitro-1H-indole
Application Note: Strategic Utilization of 2-Nitro-1H-indole for the One-Pot Synthesis of Polysubstituted Indoles and Carbazoles Executive Summary & Scientific Rationale This application note details the protocols for ut...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Nitro-1H-indole for the One-Pot Synthesis of Polysubstituted Indoles and Carbazoles
Executive Summary & Scientific Rationale
This application note details the protocols for utilizing 2-nitro-1H-indole as a versatile electrophilic scaffold for the one-pot synthesis of complex substituted indoles, specifically carbazoles (benzo-fused indoles) and 2,3'-bisindoles .
The Core Challenge:
Standard indole chemistry is dominated by the nucleophilicity of the C3 position. Synthesizing indoles with electrophilic character at C3 typically requires complex leaving groups or oxidation states.
The Solution (Indole Umpolung):
The introduction of a nitro group at the C2 position dramatically alters the electronic landscape of the indole ring.[1] The strong electron-withdrawing nature of the nitro group renders the C3 position electron-deficient (electrophilic), effectively inverting the standard reactivity (Umpolung). This allows 2-nitro-1H-indole to function as:
A Diels-Alder Dienophile: Reacting with dienes to form carbazoles via cycloaddition-elimination sequences.
A Michael-type Acceptor: Reacting with nucleophiles (such as electron-rich arenes) to form 3-substituted-2-nitroindoles.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergent reactivity pathways enabled by the 2-nitro-1H-indole scaffold.
Figure 1: Divergent synthesis pathways. The C2-nitro group activates C3 for nucleophilic attack or cycloaddition, leading to complex fused or bis-indole systems.
Protocol A: One-Pot Synthesis of Carbazoles (Diels-Alder Cycloaddition)
This protocol describes the reaction of 2-nitro-1H-indole with 2,3-dimethyl-1,3-butadiene. The reaction proceeds via a [4+2] cycloaddition followed by the elimination of nitrous acid (
) or oxidative aromatization, yielding a substituted carbazole.
Reagents & Equipment
Substrate: 2-Nitro-1H-indole (freshly prepared or purified).
Safety: 2-Nitroindoles are energetic materials. Conduct reactions behind a blast shield.
Step-by-Step Methodology
Preparation:
In a glovebox or under Argon flow, charge a dry pressure tube with 2-nitro-1H-indole (1.0 equiv, e.g., 162 mg, 1.0 mmol).
Add anhydrous Toluene (5 mL, 0.2 M concentration).
Add 2,3-Dimethyl-1,3-butadiene (10.0 equiv, 1.13 mL). Note: Excess diene is required to drive the reaction and suppress polymerization.
Cycloaddition (The "One-Pot" Phase):
Seal the tube tightly.
Heat the reaction mixture to 140°C in an oil bath behind a safety shield.
Maintain stirring for 24–48 hours .
Checkpoint: The reaction mixture typically darkens. TLC monitoring (20% EtOAc/Hexanes) should show the disappearance of the yellow 2-nitroindole spot (
) and the appearance of a highly fluorescent blue spot (Carbazole).
Work-up & Aromatization:
Cool the vessel to room temperature. Carefully vent any pressure.
Concentrate the mixture under reduced pressure to remove solvent and excess diene.
Self-Validating Step: If the intermediate dihydrocarbazole is present (non-aromatic), redissolve the residue in CH₂Cl₂ and add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.1 equiv) to force aromatization. Stir for 1 hour at RT. (Note: Thermal elimination of
often occurs spontaneously at 140°C, making this step optional but recommended for consistency).
Purification:
Filter the mixture through a pad of celite if DDQ was used.
Purify via flash column chromatography (SiO₂, Gradient 0→10% EtOAc in Hexanes).
Yield: Expect 60–85% of 2,3-dimethyl-9H-carbazole.
Protocol B: Synthesis of 2,3'-Bisindoles (Electrophilic Substitution)
This protocol exploits 2-nitro-1H-indole as an electrophile to arylate the C3 position of electron-rich indoles, creating a bisindole scaffold common in alkaloid synthesis.
Dissolve 2-nitro-1H-indole (1.0 mmol) and Indole (1.2 mmol) in MeCN (5 mL).
Add In(OTf)₃ (0.1 mmol).
Execution:
Stir at 80°C (reflux) for 4–6 hours.
Mechanism:[2][3][4][5][6][7][8] The electron-rich C3 of the nucleophilic indole attacks the electron-deficient C3 of the 2-nitroindole. Subsequent proton transfer restores aromaticity.
Isolation:
Cool to RT.
Evaporate solvent.
Chromatography (SiO₂, 20% EtOAc/Hexanes).
Product: 3-(2-nitro-1H-indol-3-yl)-1H-indole.
Note: The nitro group remains in this product, allowing for further functionalization (e.g., reduction to an amine).
Data Summary & Troubleshooting
Table 1: Comparative Reactivity of 2-Nitroindole vs. 3-Nitroindole
Feature
2-Nitro-1H-indole
3-Nitro-1H-indole
Electronic Character
C3 is Electrophilic ()
C2 is Electrophilic ()
Primary Reactivity
Diels-Alder (Dienophile)
Diels-Alder (Dienophile)
Nucleophilic Attack
Occurs at C3
Occurs at C2
Stability
Lower (Prone to oxidation)
Higher (Stable solid)
One-Pot Product
Carbazoles (via DA)
-Carbolines (via other routes)
Troubleshooting Guide:
Problem: Low yield in Diels-Alder reaction.
Cause: Polymerization of the diene or decomposition of 2-nitroindole.
Fix: Add a radical inhibitor (BHT, 1-2 mg) to the sealed tube. Ensure the temperature does not exceed 150°C.
Fix: Treat the crude reaction mixture with DDQ or Pd/C in refluxing xylene to force aromatization.
Problem: 2-Nitroindole starting material degrades.
Fix: 2-Nitroindole should be stored in the dark at -20°C under inert atmosphere. Synthesize fresh via the Gribble method (lithiation of N-protected indole followed by
or treatment) if necessary.
References
Gribble, G. W., et al. (2005). "Reaction of 2-nitroindoles with dienes: A one-pot synthesis of carbazoles." Tetrahedron Letters, 46(8), 1325-1328.
Source:
Roy, S., & Gribble, G. W. (2005). "A convenient synthesis of 2-nitroindoles."[4][9] Tetrahedron Letters, 46(8), 1325.
Source:
Pelkey, E. T., & Gribble, G. W. (1997). "Synthesis and Diels-Alder reactions of 2-nitroindoles.
Source:
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[2] Academic Press.
Context: General reactivity of electron-deficient indoles.[3][4]
preventing degradation of 2-nitro-1H-indole during functionalization reactions
Welcome to the technical support center dedicated to the synthetic chemistry of 2-nitro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this ve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthetic chemistry of 2-nitro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging scaffold. The inherent electronic properties of 2-nitro-1H-indole, stemming from the potent electron-withdrawing nitro group at the C2 position, present unique challenges and opportunities in its functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and prevent degradation of your molecule during key synthetic transformations.
Understanding the 2-Nitro-1H-indole Scaffold: Key Reactivity Principles
The chemistry of 2-nitro-1H-indole is dominated by the strong electron-withdrawing nature of the C2-nitro group. This has several important consequences for its reactivity:
Reduced Nucleophilicity of the Indole Nitrogen (N1): The electron density at the indole nitrogen is significantly diminished, rendering it less nucleophilic compared to indole itself. This makes direct N-alkylation and other reactions involving nucleophilic attack by the nitrogen more challenging.[1][2]
Activation towards Nucleophilic Attack: The electron-deficient nature of the indole ring system makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitro group.[3]
Deactivation towards Electrophilic Aromatic Substitution: The pyrrole ring is deactivated towards classical electrophilic aromatic substitution reactions. Regioselectivity can also be an issue under forcing conditions.[4]
Acid and Base Sensitivity: The 2-nitro-1H-indole core can be sensitive to both strong acids and bases, potentially leading to decomposition or undesired side reactions. This is a critical consideration during both the reaction and workup phases.
This guide will address the practical implications of these principles in the context of common functionalization reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: N-Alkylation of 2-Nitro-1H-indole
Question 1: My N-alkylation of 2-nitro-1H-indole is giving low yields or failing completely. What are the likely causes and how can I improve the outcome?
Answer: This is a common challenge stemming from the reduced nucleophilicity of the indole nitrogen.[1] Standard N-alkylation conditions for indoles often prove ineffective for the 2-nitro analogue.[5]
Troubleshooting Steps:
Base Selection is Critical: Weak bases like potassium carbonate are often insufficient. Stronger bases are required to generate a sufficient concentration of the indolide anion.
Solvent Choice: Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates and increase reaction rates.
Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
Reaction Temperature: Due to the lower reactivity, elevated temperatures are often necessary. Monitor the reaction closely for any signs of decomposition.
Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will be more successful than less reactive ones (e.g., secondary alkyl halides). For less reactive halides, consider converting them to the corresponding iodide in situ using sodium iodide (Finkelstein reaction).
Potential Side Reactions and How to Mitigate Them:
C3-Alkylation: Although less common due to the deactivating effect of the nitro group, C3-alkylation can occur, especially with highly reactive electrophiles. Using a strong, non-nucleophilic base to favor N-deprotonation can help minimize this.
Degradation: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC and aim for the shortest possible reaction time.
Workflow for Optimizing N-Alkylation of 2-Nitro-1H-indole
Caption: Selecting an appropriate N-protecting group based on synthetic route.
Question 3: I am attempting a Suzuki-Miyaura coupling on a 3-halo-2-nitro-1H-indole derivative, but the reaction is sluggish and gives a complex mixture of products. What is going wrong?
Answer: Palladium-catalyzed cross-coupling reactions on unprotected N-H heterocycles can be challenging. The acidic N-H proton can react with the basic reagents or interfere with the catalytic cycle. [6]Furthermore, the nitro group can potentially coordinate to the palladium center, inhibiting catalysis.
Troubleshooting Guide for Suzuki-Miyaura Coupling:
N-Protection is Highly Recommended: Protecting the indole nitrogen is the most effective way to improve the outcome of cross-coupling reactions. An N-Boc or N-SEM group is often a good choice.
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical. For electron-deficient systems, electron-rich and bulky phosphine ligands are often beneficial.
Suggested Catalysts/Ligands: Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalysts with ligands like SPhos or XPhos.
Base Selection: The choice of base can significantly impact the reaction. A weaker base may be preferable to minimize degradation of the starting material.
Bases to Consider: K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvent System: A mixture of an organic solvent and water is typically used.
Common Solvents: Dioxane/water, toluene/water, or DMF/water.
Potential Side Reactions:
Proto-dehalogenation: Replacement of the halide with a hydrogen atom. This can be minimized by ensuring anhydrous conditions (before the addition of the aqueous base solution) and using a high-quality catalyst.
Homocoupling: Dimerization of the boronic acid or the halo-indole. This can be suppressed by the slow addition of the boronic acid.
Reduction of the Nitro Group: Some phosphine ligands, in the presence of a proton source, can reduce the nitro group. If this is observed, screen different ligands or consider performing the coupling on a precursor that is later nitrated.
Section 4: Reduction of the Nitro Group
Question 4: I want to selectively reduce the nitro group of my functionalized 2-nitro-1H-indole to an amine. What are the best conditions to avoid over-reduction or side reactions?
Answer: The reduction of the nitro group is a common transformation, but the choice of reducing agent is crucial to avoid unwanted side reactions, such as reduction of other functional groups or dearomatization of the indole ring.
Recommended Reducing Agents and Conditions:
Reagent
Conditions
Advantages
Potential Issues
H₂, Pd/C
H₂ (balloon or atmospheric pressure), Pd/C (5-10 mol%), MeOH or EtOH, room temperature.
Generally clean and high-yielding.
Can also reduce alkenes, alkynes, and some protecting groups (e.g., Cbz).
SnCl₂·2H₂O
SnCl₂·2H₂O (excess), EtOH or EtOAc, reflux.
Good for substrates with other reducible functional groups.
Workup can be tedious to remove tin salts.
Fe/NH₄Cl
Fe powder (excess), NH₄Cl (aq), EtOH/H₂O, reflux.
Mild, inexpensive, and often chemoselective.
Can be slow and may require vigorous stirring.
Sodium Dithionite (Na₂S₂O₄)
Na₂S₂O₄, H₂O/THF or H₂O/DCM, often with a phase-transfer catalyst.
Mild conditions, often tolerated by many functional groups.
May require optimization of the biphasic system.
Troubleshooting Reductions:
Issue: Incomplete reduction.
Solution: Increase the amount of reducing agent, prolong the reaction time, or increase the temperature. Ensure the catalyst (if used) is active.
Issue: Formation of side products from over-reduction.
Solution: Switch to a milder reducing agent. For example, if catalytic hydrogenation is reducing other functional groups, try SnCl₂ or Fe/NH₄Cl.
[7][8]* Issue: The resulting 2-amino-1H-indole is unstable.
Solution: 2-Aminoindoles can be prone to oxidation and dimerization. It is often best to use them immediately in the next step or to protect the newly formed amino group in situ (e.g., by acylation).
[9]
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Nitro-1H-indole
To a solution of 2-nitro-1H-indole (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, dilute the reaction with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq) and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-2-nitro-1H-indole.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-3-bromo-2-nitro-1H-indole
To a degassed mixture of N-Boc-3-bromo-2-nitro-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar) and stir for 8-12 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Reduction of N-Boc-2-nitro-1H-indole to N-Boc-2-amino-1H-indole
To a solution of N-Boc-2-nitro-1H-indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude N-Boc-2-amino-1H-indole is often used in the next step without further purification due to its potential instability.
References
Bay, J. L., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(72), 44349-44356. [Link]
Cain, C. K., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 24(50), 13144-13148. [Link]
Chen, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
Yamada, K., et al. (2001). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles, 55(11), 2125-2136. [Link]
Leijendekker, L. H., et al. (2019). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 24(8), 1589. [Link]
Wang, X., et al. (2022). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Organic Letters, 24(4), 937-942. [Link]
Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(4), 543-545. [Link]
Li, J., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7543. [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
Fukuyama, T., et al. (1999). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 40(36), 6899-6902. [Link]
Sharma, A., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 24(64), 17056-17060. [Link]
Rodrigues, F. A., et al. (2013). Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4847. [Link]
Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organometallics, 34(20), 4947-4954. [Link]
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5543. [Link]
Blaser, H.-U., & Schmidt, E. (Eds.). (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. John Wiley & Sons. [Link]
Chen, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
Zhuang, W., et al. (2003). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry, 68(25), 9808-9811. [Link]
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. [Link]
Liu, Z., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(32), 7399-7402. [Link]
Wang, X., et al. (2023). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Angewandte Chemie International Edition, 62(11), e202216141. [Link]
Wang, Y., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5543. [Link]
SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
Larsson, J., et al. (2018). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Organic & Biomolecular Chemistry, 16(14), 2468-2472. [Link]
Somei, M., et al. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: Formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link]
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1675. [Link]
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
Besong, G. E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4943. [Link]
Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(07), 1117-1122. [Link]
Wang, D., et al. (2015). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 6(9), 5034-5039. [Link]
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. [Link]
Cîrcu, V., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(48), 9447-9453. [Link]
strategies to avoid over-nitration in indole synthesis
Ticket #IND-NO2: Preventing Over-Nitration and Oxidative Degradation in Indole Synthesis Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Phase: Why is my reaction turning into "Black Tar"? If yo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #IND-NO2: Preventing Over-Nitration and Oxidative Degradation in Indole Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Why is my reaction turning into "Black Tar"?
If your indole nitration is yielding a black, insoluble polymer or a complex mixture of dinitro-isomers rather than a clean product, you are likely fighting the intrinsic reactivity of the indole C3 position.
The Core Mechanism of Failure
Indole is electron-rich (
-excessive). The C3 position is approximately times more reactive towards electrophiles than benzene.
Acid Sensitivity: In standard mixed acid (
), the indole is protonated at C3 to form an indolium cation .[1] This species is susceptible to polymerization (dimerization/trimerization), resulting in the "black tar."
Runaway Nitration: Once nitrated, the ring is deactivated.[1] However, if the reaction temperature is uncontrolled or the reagent is too aggressive, the electron-rich nature of the remaining ring system invites a second nitration (often at C4 or C6), or oxidative cleavage of the C2-C3 bond.
Decision Matrix: Select Your Protocol
Do not use a "one-size-fits-all" approach. Select your protocol based on your regioselectivity target.
Figure 1: Decision tree for selecting the appropriate nitration reagent based on regiochemical targets.
Protocol A: The "Soft" Nitration (Targeting C3)
Best for: Avoiding over-nitration, acid-sensitive substrates, and preventing polymerization.
This method uses Benzoyl Nitrate generated in situ. It avoids strong mineral acids entirely, preventing the formation of the reactive indolium cation that leads to polymerization.
Activation: Cool to 0°C. Add Benzoyl Chloride dropwise.
Observation: A white precipitate (
) will form immediately. This confirms the generation of Benzoyl Nitrate.
Addition: Add the indole substrate (dissolved in a minimum amount of MeCN) dropwise to the mixture at -5°C to 0°C.
Tip: Do not allow the temperature to rise above 0°C; higher temperatures promote dinitration.
Quenching: Stir for 1-2 hours. Filter off the silver salts. Pour the filtrate into ice water/sodium bicarbonate solution.
Result: High yield of 3-nitroindole with minimal dinitration.
Protocol B: The "Hard" Nitration (Targeting C5)
Best for: Accessing the benzene ring (C5) while preventing destruction of the pyrrole ring.
To nitrate C5, we must protect the C3 position. We do this electronically using the "Indolium Cation Strategy." By using concentrated sulfuric acid, we protonate C3. This creates a positive charge that deactivates the pyrrole ring, forcing the electrophile (
Note: The solution may turn dark; this is the indolium salt. Keep it cool (0°C).
Nitrate Addition: Add solid
in small portions over 30 minutes.
Critical: Monitor internal temperature.[3] Exotherms >10°C will cause oxidative ring opening.
Mechanism: The
generates in situ, which forms . Because C3 is protonated (blocked), the attacks C5.
Quenching: Pour onto crushed ice slowly. The product usually precipitates as a yellow solid.
Troubleshooting & FAQs
Q1: I used Acetyl Nitrate (
) and my reaction exploded/fumed. What happened?
A: You likely added the reagents too fast or at too high a temperature.
The Hazard: Acetyl nitrate is unstable. If the temperature exceeds 10-15°C during preparation, it can decompose explosively.
The Fix: Always generate Acetyl Nitrate at < 5°C . Add the
to the Acetic Anhydride dropwise. Never reverse the addition order.
Q2: I am getting a mixture of 3-nitro and 3,5-dinitroindole. How do I stop at mono-nitration?
A: This is a stoichiometry and temperature issue.
Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of the nitrating agent. Excess reagent immediately attacks the product.
Temperature: Indole nitration has a very low activation energy. Run the reaction at -15°C to -10°C (cryogenic cooling) rather than 0°C.
Alternative: Use N-protection (e.g., N-Tosyl or N-Boc). The electron-withdrawing group deactivates the ring, slowing down the reaction and making it easier to control mono-nitration.
Q3: Why not just use standard Nitric Acid?
A: Concentrated Nitric Acid acts as a strong oxidant. It will often cleave the C2-C3 double bond of the indole, resulting in formyl-aminobenzaldehyde derivatives (oxidative degradation) rather than nitration. Always use a carrier (Acetic Anhydride, Benzoyl Chloride) or a salt (
) to control the release of .
Comparative Data: Reagent Selection
Feature
Mixed Acid ()
Acetyl Nitrate ()
Benzoyl Nitrate ()
Primary Regioselectivity
C5 (via Indolium)
C3
C3
Risk of Polymerization
High
Moderate
Low
Risk of Over-nitration
High
Moderate
Low
Temperature Limit
< 10°C
< 5°C (Explosion Risk)
0°C - RT
Acid Sensitivity
Not suitable for acid-labile groups
Mildly Acidic
Non-Acidic
References
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023.
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 2014.
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry (via UMN Experts), 1960s/Classic.
Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer ICT, 2009.
Comparative Evaluation of Synthetic Pathways to 2-Nitro-1H-Indole Scaffolds
Executive Summary The synthesis of 2-nitro-1H-indole presents a classic regioselectivity paradox in heterocyclic chemistry. Electrophilic nitration of indole overwhelmingly favors the C3 position due to the high electron...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 2-nitro-1H-indole presents a classic regioselectivity paradox in heterocyclic chemistry. Electrophilic nitration of indole overwhelmingly favors the C3 position due to the high electron density contributed by the nitrogen lone pair. Consequently, accessing the C2-nitro isomer requires strategies that either block the C3 position, utilize "Directed Ortho Metalation" (DoM), or employ de novo ring construction.
This guide objectively compares the three most validated synthetic routes: Lithiation-Nitration (DoM) , Halogen-Nitrite Displacement , and Thermolytic Cyclization . Analysis focuses on yield, regiocontrol, and scalability for pharmaceutical applications.
Strategic Overview: Route Selection Map
The following decision tree illustrates the divergence in synthetic strategy based on available starting materials and tolerance for cryogenic conditions.
Figure 1: Strategic decision map for selecting the optimal synthetic route based on precursor availability and laboratory capabilities.
Method A: Directed Ortho-Metalation (DoM)
The "Gold Standard" for Regiocontrol
This method, refined largely by Gribble et al., overcomes the natural C3-selectivity of indole by utilizing a Directing Group (DG) on the nitrogen. The DG serves two purposes: it protects the nitrogen and directs lithiation to the C2 position via coordination.
Mechanism & Rationale[1][2][3][4][5][6][7][8]
Protection: An electron-withdrawing group (EWG) like Boc (tert-butoxycarbonyl) or Phenylsulfonyl is attached to N1. This acidifies the C2 proton.
Lithiation: Treatment with a strong base (t-BuLi) at low temperatures effects C2-lithiation.
Nitration: The resulting C2-lithio species is nucleophilic. It attacks an electrophilic nitrogen source. Dinitrogen tetroxide (
) is the superior reagent here; other sources like nitryl chloride often lead to oxidative dimerization.
Protocol (Validated)
Precursor: Dissolve N-(tert-butoxycarbonyl)indole (1.0 equiv) in anhydrous THF under Argon.
Lithiation: Cool to -78°C . Add t-BuLi (1.1 equiv) dropwise. Stir for 1-2 hours to ensure formation of the 2-lithio species.
Quench: Cannulate the lithio-indole solution into a pre-cooled solution of
(excess) in THF at -78°C.
Critical: Inverse addition (adding Li-species to electrophile) prevents double addition side products.
Workup: Warm to room temperature, quench with saturated
, extract with ethyl acetate.
Deprotection: Treat the N-Boc-2-nitroindole with TFA (Trifluoroacetic acid) to yield the free 2-nitro-1H-indole.[1]
Scalability: Limited by cryogenic requirements and handling of gaseous
.
Method B: Halogen-Nitrite Displacement
The "Ambient Temperature" Alternative
For labs lacking cryogenic facilities or wishing to avoid pyrophoric lithium reagents, the displacement of a C2-halogen is a robust alternative. This relies on an ipso-substitution where a nitro group displaces a halide.
Mechanism & Rationale
This pathway utilizes Silver Nitrite (
) .[2][1] Unlike alkali nitrites (), silver salts facilitate the reaction via a "soft-soft" interaction with the iodine atom (halogenophilicity of silver), promoting the departure of the halide and attack by the nitrite ion.
Protocol (Validated)
Precursor Synthesis: Convert N-Boc-indole to 2-iodo-N-Boc-indole using LDA/Iodine or similar lithiation/iodination sequence (or purchase commercially).
Displacement: Dissolve 2-iodo-N-Boc-indole in aqueous acetone.
Reagent Addition: Add
(2-3 equiv).
Reaction: Heat to reflux (approx. 60°C) for 4–12 hours.
Observation: Precipitation of AgI indicates reaction progress.
Purification: Filter off silver salts, concentrate, and purify via column chromatography.
Performance Metrics:
Yield: 50–65%.
Selectivity: High (determined by the purity of the iodo-precursor).
Scalability: Moderate.[3][4] High cost of Silver Nitrite and Iodine reagents impacts process economics.
Method C: Thermolytic Cyclization (De Novo)
The "Linear Construction" Route
Unlike the previous methods that functionalize an existing indole ring, this method builds the indole core with the nitro group already in place. It is a variation of the Hemetsberger-Knittel synthesis.
Mechanism & Rationale
The reaction proceeds via the condensation of 2-nitrobenzaldehyde with ethyl azidoacetate to form an
-azidocinnamate . Thermolysis generates a nitrene intermediate which inserts into the aromatic C-H bond to close the pyrrole ring.
Protocol (Validated)
Condensation: React 2-nitrobenzaldehyde with ethyl azidoacetate and sodium ethoxide at -10°C to yield the azidostyrene intermediate.
Safety Warning: Azides are potential explosion hazards; keep mass low.[5]
Cyclization: Dissolve the intermediate in boiling xylenes (approx. 140°C).
Thermolysis: Reflux facilitates
extrusion and ring closure.
Functional Group Interconversion: The resulting product is usually an ester (ethyl 2-nitroindole-3-carboxylate) which requires hydrolysis and decarboxylation (often difficult) to get the parent 2-nitroindole. Note: Direct synthesis of the parent 2-nitroindole via this route is less efficient than Methods A or B.
Performance Metrics:
Yield: ~54% (for the cyclization step).
Selectivity: 100% (Structural design).
Scalability: Low. High-temperature handling of azides poses significant safety risks.
Comparative Analysis Summary
The following table synthesizes experimental data to guide method selection.
Feature
Method A: Lithiation-Nitration
Method B: Halogen Displacement
Method C: Thermolytic Cyclization
Primary Reagents
-BuLi,
2-Iodoindole,
Azidoacetate, Xylenes
Key Intermediate
2-Lithio-N-Boc-indole
2-Iodo-N-Boc-indole
-Azidocinnamate
Overall Yield
High (63-78%)
Moderate (50-65%)
Low-Moderate (40-55%)
Regioselectivity
Excellent (>95%)
Excellent (Pre-determined)
Excellent (Structural)
Operational Difficulty
High (Cryogenic, Anhydrous)
Low (Reflux, Filtration)
High (Safety/Explosion Risk)
Atom Economy
Moderate
Low (Stoichiometric Silver/Iodine)
Moderate
Best For...
Total Synthesis / Pharma
Small Scale / MedChem
Novel Derivatives
Mechanistic Pathway: Method A (DoM)
Figure 2: Mechanistic flow of the Directed Ortho-Metalation (DoM) pathway.
References
Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles.[1][5][6][7] Tetrahedron Letters, 46(8), 1325-1328. [1]
Pelkey, E. T., & Gribble, G. W. (1997). Synthesis and reactions of 2-nitroindoles. Chemical Communications, (19), 1873-1874.
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Plieninger, H., et al. (1955). Synthesis of 2-nitroindole derivatives via cyclization.[7] Chemische Berichte. (Foundational reference for cyclization strategies).
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
The "Nitro" Trap: A Comparative Guide to Assessing 2-Nitro-1H-Indole Stability
Topic: Assessing the In Vitro Metabolic Stability of 2-Nitro-1H-Indole Derivatives Content Type: Publish Comparison Guide Executive Summary: The Hidden Liability For drug developers working with 2-nitro-1H-indole derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the In Vitro Metabolic Stability of 2-Nitro-1H-Indole Derivatives
Content Type: Publish Comparison Guide
Executive Summary: The Hidden Liability
For drug developers working with 2-nitro-1H-indole derivatives , standard metabolic stability assays often generate dangerous false negatives. The nitro group (
) at the C2 position is not merely a structural decoration; it is a metabolic "soft spot" susceptible to rapid enzymatic reduction.
However, the standard Aerobic Liver Microsomal (RLM/HLM) assay—the industry workhorse—frequently fails to detect this clearance. This guide compares the standard approach against the Anaerobic S9 Fraction assay, demonstrating why the latter is the mandatory protocol for accurate prediction of in vivo pharmacokinetics (PK) for this compound class.
The Mechanism: Why Standard Assays Fail
To understand the assay failure, we must look at the enzymology of nitroreduction.
The "Futile Cycle" (Aerobic Conditions)
In standard aerobic microsomal incubations, the 2-nitro-1H-indole undergoes a one-electron reduction by CYP450 reductase to form a nitro radical anion .
The Trap: In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound, generating Superoxide (
The Result: The parent compound appears "stable" (no depletion is measured), but in vivo, this cycle causes oxidative stress toxicity, and in hypoxic tissues, it leads to rapid clearance.
The "True Clearance" (Anaerobic/Cytosolic)
Complete reduction to the 2-amino-1H-indole (and subsequent downstream metabolites) requires:
Anaerobic conditions to prevent the futile cycle.
Cytosolic Enzymes: Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) are potent nitroreductases found in the cytosol, not in the microsomes.
Visualization: The Metabolic Fork in the Road
Figure 1: The metabolic fate of 2-nitro-1H-indoles depends on oxygen tension. The red dashed line represents the "Futile Cycle" that masks clearance in standard assays.
Comparative Analysis: Microsomes vs. S9 Fractions[2]
The following table contrasts the performance of three common assay systems for a hypothetical 2-nitro-1H-indole derivative.
Feature
System A: Aerobic Microsomes
System B: Anaerobic Microsomes
System C: Anaerobic S9 Fraction
Primary Enzyme Source
CYP450s, FMOs
CYP Reductase
CYP450s + Aldehyde Oxidase (AO) + XO
Cofactors Used
NADPH
NADPH
NADPH + Substrates for AO/XO
Oxygen Status
Ambient (Aerobic)
Nitrogen-purged (Anaerobic)
Nitrogen-purged (Anaerobic)
Nitro-Reduction Detection
None (Futile Cycling)
Partial (CYP-mediated only)
High (Full Metabolic Profile)
Predicted
> 60 min (False Stable)
~30 min
< 10 min (Realistic)
Recommendation
❌ Avoid
⚠️ Limited Utility
✅ Gold Standard
Expert Insight: The S9 Advantage
While anaerobic microsomes capture some reduction via CYP reductase, they miss the contribution of Aldehyde Oxidase (AO) . AO is a cytosolic enzyme that readily reduces nitro-aromatics. Since microsomes are washed free of cytosol, they lack AO. S9 fractions , which contain both microsomes and cytosol, are the only subcellular system that provides a complete picture without moving to whole hepatocytes.
This protocol is self-validating and designed to capture both CYP-mediated and Cytosolic nitroreduction.
Materials
Test Compound: 2-nitro-1H-indole derivative (10 mM DMSO stock).
Enzyme Source: Pooled Liver S9 Fraction (Human/Rat), protein conc. 20 mg/mL.
Cofactor Mix: NADPH (1 mM final), UDPGA (optional), and N-Methylnicotinamide (1 mM, specific electron donor for Aldehyde Oxidase).
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM
.
Gas: 95%
/ 5% mixture.
Step-by-Step Workflow
Deoxygenation (Critical Step):
Pre-purge the buffer and S9 fraction separately with nitrogen gas for 15 minutes prior to mixing. This prevents the futile cycle immediately upon initiation.
Analyze supernatant via LC-MS/MS. Monitor for the disappearance of Parent (Nitro) and appearance of Metabolite (Amine, typically -30 Da mass shift from Nitro to Amine:
).
Validation Criteria (Self-Checking)
Positive Control: Run Nitrazepam or Metronidazole in parallel.
Pass: Nitrazepam
min in Anaerobic S9.
Fail: Nitrazepam
min (Indicates oxygen leak or inactive AO).
Negative Control: Aerobic incubation of the same test compound.
Observation: Should show significantly higher stability than the anaerobic run, confirming the nitro-reduction mechanism.
Decision Logic for Assay Selection
Use this flow to determine the appropriate screen for your indole derivative.
Figure 2: Decision tree for selecting and interpreting metabolic stability assays for nitro-indoles.
References
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life to in vivo clearance correlations. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[2] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
Wardman, P. (2001). Electron Transfer and Oxidative Stress as Key Factors in the Design of Drugs Selective for Hypoxia. Current Medicinal Chemistry, 8(7), 739-761. Link
Zientek, M. A., & Youdim, K. (2015). In Vitro Metabolic Stability Assays: Microsomes, S9, and Hepatocytes.[3][] Methods in Molecular Biology, 1250, 115-126. Link
A Researcher's Guide to the Safe Disposal of 2-nitro-1H-indole
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of reacti...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling of reactive intermediates like 2-nitro-1H-indole requires a comprehensive understanding of its potential hazards and the procedural discipline to manage its lifecycle from receipt to disposal. This guide provides essential, field-proven insights into the proper disposal procedures for 2-nitro-1H-indole, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The core principle underpinning the disposal of 2-nitro-1H-indole is straightforward: it must be treated as hazardous waste . The presence of the nitro functional group on an aromatic indole scaffold suggests potential for toxicity, reactivity, and environmental persistence. Analogous compounds, such as various nitroaromatics and substituted indoles, are consistently classified as hazardous, often exhibiting properties of toxicity and harm to aquatic life.[1] Therefore, all waste streams containing this compound, whether pure, in solution, or as residue on contaminated materials, must be segregated, properly contained, and managed by a licensed hazardous waste disposal service.
I. Hazard Assessment: The "Why" Behind the Procedure
Understanding the chemical nature of 2-nitro-1H-indole is critical to appreciating the necessity of stringent disposal protocols.
Nitroaromatic Compounds: This class of chemicals is known for its toxicological profile and environmental persistence.[2] Nitrobenzene, for instance, is a priority pollutant regulated by the U.S. Environmental Protection Agency (EPA) and is associated with specific hazardous waste codes.[3] The nitro group is an electron-withdrawing group, which can render the aromatic ring susceptible to certain reactions and contribute to the molecule's overall reactivity and biological activity.
Indole Moiety: While indole itself is a common scaffold in biologically active molecules, the addition of a nitro group significantly alters its properties. The potential for skin, eye, and respiratory irritation is high, as seen in related structures like 2-phenylindole and 6-nitro-1H-indazole.[1][4]
Environmental Fate: Improper disposal, such as drain disposal, is strictly prohibited.[4][5] Compounds like 2-nitro-1H-indole are not readily biodegradable and can be toxic to aquatic organisms, disrupting ecosystems. The EPA has established stringent regulations, such as the Resource Conservation and Recovery Act (RCRA), to prevent the release of such chemicals into the environment.[6]
II. Quantitative Hazard & Disposal Summary
While a specific Safety Data Sheet (SDS) for 2-nitro-1H-indole is not publicly available, we can extrapolate from closely related compounds to establish a presumptive hazard profile and identify the correct disposal pathway.
Parameter
Presumptive Assessment & Rationale
Disposal Implication
Physical State
Solid
Collect as solid waste. Avoid generating dust during handling and cleanup.[4][5]
Acute Toxicity
Presumed harmful if swallowed, toxic in contact with skin, and an eye/respiratory irritant. Based on data for indole and various nitroanilines/nitroindazoles.[1]
Requires full Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials (gloves, wipes) are hazardous waste.
Environmental Hazard
Presumed very toxic to aquatic life. Based on indole and other nitroaromatics.
Strictly prohibit drain disposal. All aqueous solutions must be collected as hazardous aqueous waste.
EPA Waste Code
Likely falls under F004 (wastes from non-specific sources, including nitrobenzene) or requires characterization for toxicity (D-codes).[3][7][8]
Must be disposed of through a certified hazardous waste vendor who can confirm the appropriate waste code.
Chemical Incompatibility
Avoid strong oxidizing agents and strong reducing agents. Reactions could be exothermic or explosive.[9][10]
Segregate waste from incompatible chemicals. Do not mix with other waste streams unless compatibility is confirmed.
III. Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing 2-nitro-1H-indole waste in a laboratory setting.
Caption: Decision workflow for 2-nitro-1H-indole waste management.
IV. Standard Operating Procedures (SOPs) for Disposal
These protocols are designed to be self-validating systems, ensuring safety and compliance at each step.
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and double nitrile gloves.[1]
Waste Collection Area: Designate a specific, well-ventilated area within the lab, preferably inside a chemical fume hood, for waste collection.
Containment:
Carefully transfer pure, unreacted 2-nitro-1H-indole into a designated, robust, sealable container clearly labeled "Hazardous Solid Waste: 2-nitro-1H-indole ".
Avoid creating dust. If sweeping is necessary, do so gently.[4]
Place all contaminated disposable materials (e.g., weighing paper, gloves, wipes, bench paper) into the same container.
Labeling: Ensure the container label includes the chemical name, primary hazard symbols (e.g., toxic, environmental hazard), and the date accumulation started.
Storage: Store the sealed waste container in a designated secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.
Pickup: When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.
PPE: Wear appropriate PPE as described in SOP 1.
Waste Segregation:
Organic Solutions: Collect solutions of 2-nitro-1H-indole in organic solvents (e.g., DCM, THF, Ethyl Acetate) in a designated, sealed, and properly vented container labeled "Hazardous Organic Liquid Waste ". List "2-nitro-1H-indole" and the solvent(s) on the label.
Aqueous Solutions: Collect solutions of 2-nitro-1H-indole in water or buffers in a separate, sealed container labeled "Hazardous Aqueous Waste ". List "2-nitro-1H-indole" and the aqueous components.
Rationale: Segregating aqueous and organic waste is crucial for proper and cost-effective disposal by waste management facilities. Mixing can lead to dangerous reactions and complicates the disposal process.
Prohibition of Drain Disposal: Under no circumstances should any solution containing 2-nitro-1H-indole be poured down the drain. This is a direct violation of environmental regulations.[5]
Storage & Pickup: Follow steps 5 and 6 from SOP 1 for the storage and final disposal of liquid waste containers.
PPE: Wear appropriate PPE as described in SOP 1.
Triple Rinse Protocol:
Select a solvent in which 2-nitro-1H-indole is readily soluble (e.g., acetone or ethanol).
Rinse the empty container with a small amount of the chosen solvent, ensuring the entire inner surface is contacted.
Pour the rinsate into the appropriate hazardous liquid waste container (e.g., "Hazardous Organic Liquid Waste").
Repeat the rinse two more times, collecting all rinsate as hazardous waste.
Container Disposal: After the triple rinse, deface or remove the original chemical label. The now-decontaminated container can typically be disposed of in the laboratory's normal solid waste or glass waste stream, per your institution's policy.
Causality: The triple rinse procedure is a standard EPA-recommended method to ensure that residual hazardous material is minimized to a level considered non-hazardous, allowing for the safe disposal of the container itself.
By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with 2-nitro-1H-indole, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Phenylindole. Retrieved from [Link]
ResearchGate. (2025). Degradation of 2,4-dinitrophenol and selected nitroaromatic compounds by Sphingomonas sp. UG30. Retrieved from [Link]
Ma, F., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health (NIH). Retrieved from [Link]
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
ResearchGate. (2025). Effect of nitroethane and nitroethanol on the production of indole and 3-methylindole (skatole) from bacteria in swine feces by gas chromatography. Retrieved from [Link]
Gu, J-D., et al. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health (NIH). Retrieved from [Link]
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(2-nitro-1-phenylethyl)-1H-indole. PubChem. Retrieved from [Link]
Scribd. (n.d.). Chemical Incompatibility. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Qu, Y., et al. (2021). Investigation of indole biodegradation by Cupriavidus sp. strain IDO with emphases on downstream biotransformation and indigo production. PubMed. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Scribd. (n.d.). Incompatibility (Geçimsizlik). Retrieved from [Link]
J&K Scientific. (n.d.). 1-Methyl-4-nitro-1H-indole. Retrieved from [Link]
Scribd. (n.d.). INCOMPATIBILITIES. Retrieved from [Link]
Kamal, A., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health (NIH). Retrieved from [Link]
Personal protective equipment for handling 2-nitro-1H-indole
Executive Safety Summary & Hazard Architecture 2-nitro-1H-indole (CAS: 193686-70-3) presents a dual-threat profile common to nitro-functionalized heterocycles: immediate irritancy and latent systemic toxicity. While ofte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Hazard Architecture
2-nitro-1H-indole (CAS: 193686-70-3) presents a dual-threat profile common to nitro-functionalized heterocycles: immediate irritancy and latent systemic toxicity. While often classified under standard GHS codes for irritation, the nitroaromatic moiety necessitates handling protocols that presume potential mutagenicity and high dermal bioavailability.
Hidden Danger (The "Trojan Horse" Effect): While the solid compound has low dermal permeation rates, it is frequently dissolved in polar aprotic solvents (DMSO, DMF) or halogenated hydrocarbons (DCM). These solvents act as carriers, rapidly transporting the nitroindole across the dermal barrier if glove integrity is compromised.
Energetic Potential: As a nitro-compound, it possesses thermodynamic instability. While not a primary explosive, it should never be subjected to high heat (>150°C) or ground vigorously in a dry state.
PPE Selection Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" PPE approach.[2] Protection must scale with the energy of the task and the phase of matter.
PPE Component
Solid Handling (Weighing/Transfer)
Solution Phase (Synthesis/Extraction)
Technical Rationale (Why?)
Hand Protection
Double Nitrile (0.11 mm / 4 mil)
Laminate / Silver Shield® (if using DCM/THF) or Thick Nitrile (0.2 mm / 8 mil)
Standard nitrile is permeable to DCM/THF in <2 mins. If the solvent penetrates, it carries the nitroindole with it.
Respiratory
N95/P95 (if outside hood) or Fume Hood (Primary)
Fume Hood (Mandatory). If hood fails: Half-mask w/ OV/P100
Nitroindoles are fine powders that aerosolize easily. In solution, organic vapors are the primary vector.
Eye/Face
Safety Glasses with side shields
Chemical Goggles or Face Shield
Goggles prevent splash entry. Nitroaromatics can cause severe corneal opacity and conjunctival staining.
Body
Lab Coat (Cotton/Poly blend)
Chemical-Resistant Apron (Tyvek® or PVC)
Cotton absorbs spills; an apron provides an impervious barrier against solvent splashes.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a self-validating system where each step confirms safety before proceeding to the next.
Phase A: Preparation & Engineering Controls
Airflow Verification: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
Static Mitigation: 2-nitro-1H-indole is static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering (which leads to inadvertent inhalation).
Phase B: Weighing & Transfer (Critical Risk Point)
The Setup: Place a disposable secondary containment tray (e.g., polypropylene) inside the balance enclosure.
The Technique:
Tare the receiving vial with its cap loosely on.
Transfer solid using a spatula. Never pour from the source bottle.
Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol before removing it from the hood. This validates that no unseen dust leaves the containment zone.
Phase C: Reaction & Solubilization
Solvent Choice: If using DMSO, recognize that it penetrates nitrile gloves in <5 minutes. Change gloves immediately upon any splash, regardless of size.
Temperature Control: If heating the reaction, use an oil bath with a digital temperature limit switch set 20°C below the solvent boiling point or the compound's decomposition threshold.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks must occur.
Figure 1: Operational safety workflow for handling 2-nitro-1H-indole. Note the feedback loop at Solubilization: if a glove breach occurs with solvents like DMSO/DCM, the user must return to the PPE verification stage.
Emergency Response & Disposal
Exposure Response
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use ethanol or organic solvents to wash skin; this will increase the absorption of the nitro compound.
Eye Contact: Flush for 15 minutes. If wearing contacts, remove them after the first 5 minutes, then continue flushing.
Disposal Strategy
Nitro-containing heterocycles are nitrogen-rich and can form toxic leachates.
Segregation: Do not mix with oxidizers (nitric acid, perchlorates) in the waste stream to avoid energetic reactions.
Labeling: Clearly tag waste as "Toxic, Organic, Nitrogen-Containing."
Destruction: The only acceptable disposal method is High-Temperature Incineration at a licensed facility.
References
PubChem. (2023). 2-Nitro-1H-indole Compound Summary. National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]